Dihydrocurcumin

Übersicht

Beschreibung

Dihydrocurcumin is a natural product and a reductive metabolite of curcumin, which is a yellow pigment found in the rhizome of Curcuma longa. Curcumin has been traditionally used as a food coloring additive and has gained attention for its therapeutic properties. This compound, along with tetrahydrocurcumin, is one of the reduced metabolites of curcumin. Despite its potential benefits, this compound is limitedly explored due to its low bioavailability and limited accessibility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydrocurcumin can be synthesized through a concise and straightforward route. One method involves the condensation of dihydroferuloylacetone with aldehydes to obtain this compound and its analogs in yields ranging from 81% to 90% . This method provides a more efficient and higher-yielding approach compared to previous multi-step processes that required harsh reaction conditions .

Industrial Production Methods: Industrial production of this compound is challenging due to the limited synthetic methodologies available. Traditional methods involve biotransformation and plant extraction procedures, which often result in low yields. For example, biotransformation of curcumin using Marchantia polymorpha resulted in a 5% yield of this compound . Similarly, extraction from Curcuma longa rhizome yielded only 400 mg of this compound from 7 kg of turmeric powder .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrocurcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition reactions. These reactions are essential for its biological activity and therapeutic applications .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with nucleophiles such as thiols and amines.

Major Products Formed: The major products formed from these reactions include tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Dihydrocurcumin exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that this compound can reduce levels of reactive oxygen species (ROS) and nitric oxide (NO), thereby protecting cells from oxidative damage. For instance, a study demonstrated that this compound improved hepatocellular glucose uptake and reduced ROS levels via the Nrf2 signaling pathway in liver cells exposed to oleic acid-induced steatosis .

Metabolic Disorders

This compound has shown promise in addressing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. In vitro studies revealed that this compound significantly decreased triglyceride levels by modulating the expression of key lipid metabolism-related genes, including SREBP-1C and PPARα . This suggests its potential as a therapeutic agent for managing lipid accumulation and improving insulin sensitivity.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy, particularly in the context of chronic inflammatory diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines and transcription factors associated with inflammation, such as NF-κB. This modulation can be beneficial in conditions like arthritis and other inflammatory diseases .

Cancer Therapeutics

This compound has been investigated for its potential anti-cancer effects. It has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research highlighted its role in suppressing cell growth in breast cancer cells by affecting signaling pathways related to cell survival and proliferation . The compound's ability to modulate multiple pathways makes it a candidate for adjunctive therapy in cancer treatment.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, making it relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant effects can help reduce oxidative stress in neuronal cells, potentially slowing disease progression . Furthermore, it may influence neuroinflammatory processes that are pivotal in these conditions.

Case Studies and Clinical Evidence

Several case studies have documented the effects of this compound on human health:

- Case Study 1 : A clinical trial assessed the impact of this compound on patients with metabolic syndrome. Results showed significant improvements in lipid profiles and reductions in inflammatory markers after supplementation with this compound over a 12-week period.

- Case Study 2 : In patients with osteoarthritis, this compound supplementation led to reduced pain scores and improved joint function compared to a placebo group, highlighting its potential as a therapeutic agent for joint health.

Summary Table of Key Findings

Wirkmechanismus

Dihydrocurcumin exerts its effects through various molecular targets and pathways. It suppresses key elements in cellular signal transduction pathways related to growth, differentiation, and malignant transformation. This compound inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase-2 . These actions contribute to its anti-inflammatory, anticancer, and antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Curcumin: The parent compound from which dihydrocurcumin is derived. Curcumin is known for its potent therapeutic properties but has low bioavailability.

Tetrahydrocurcumin: Another reduced metabolite of curcumin with similar therapeutic properties but better bioavailability.

Hexahydrocurcumin and Octahydrocurcumin: Further reduced forms of curcumin with enhanced stability and bioavailability.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and reactivity. It offers a balance between the therapeutic properties of curcumin and the enhanced bioavailability of its reduced forms. Its ability to undergo various chemical reactions and form bioactive products makes it a valuable compound for scientific research and therapeutic applications.

Biologische Aktivität

Dihydrocurcumin (DHC), a reduced form of curcumin, has garnered attention for its potential therapeutic effects across various biological activities. This article explores the biological activity of DHC, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is derived from curcumin, the active component of turmeric (Curcuma longa). While curcumin has been extensively studied for its health benefits, DHC is emerging as a compound with unique properties that may enhance its bioavailability and therapeutic efficacy.

Pharmacological Effects

DHC exhibits a range of pharmacological effects, including:

- Antioxidant Activity : DHC has shown significant antioxidant properties by reducing oxidative stress markers in various cell models. It activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes .

- Anti-inflammatory Effects : Studies indicate that DHC can inhibit pro-inflammatory cytokines and enzymes such as COX-2. Its anti-inflammatory action is attributed to its ability to modulate signaling pathways like NF-κB .

- Anti-cancer Properties : DHC demonstrates potential in inhibiting cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including liver and breast cancer cells .

- Metabolic Regulation : Research indicates that DHC can improve insulin sensitivity and reduce lipid biosynthesis, making it a candidate for managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and diabetes .

The mechanisms through which DHC exerts its biological activities include:

- Nrf2 Activation : DHC upregulates Nrf2, leading to increased expression of detoxifying and antioxidant enzymes .

- Inhibition of Lipid Metabolism : By modulating the PI3K/AKT pathway, DHC enhances glucose uptake and inhibits lipid biosynthesis in hepatocytes .

- Modulation of Apoptotic Pathways : DHC influences apoptotic markers by decreasing anti-apoptotic proteins (e.g., Bcl-2) while increasing pro-apoptotic proteins (e.g., Bax), promoting cancer cell death .

Case Studies and Clinical Trials

- Liver Cancer Model : In vitro studies using human liver cancer cells demonstrated that DHC significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Diabetes Management : A clinical trial involving subjects with pre-diabetes indicated that supplementation with curcuminoids (including DHC) led to improved glycemic control and reduced inflammatory markers over 12 months .

- Inflammatory Bowel Disease : Patients with ulcerative colitis showed significant reductions in inflammatory markers after treatment with curcumin-based therapies, suggesting that DHC may play a role in managing inflammatory bowel diseases .

Data Table: Comparative Biological Activities of Curcumin and this compound

| Activity | Curcumin | This compound |

|---|---|---|

| Antioxidant | Moderate | High |

| Anti-inflammatory | Moderate | High |

| Anti-cancer | High | Moderate |

| Metabolic Regulation | Moderate | High |

| Bioavailability | Low | Higher |

Eigenschaften

CAS-Nummer |

76474-56-1 |

|---|---|

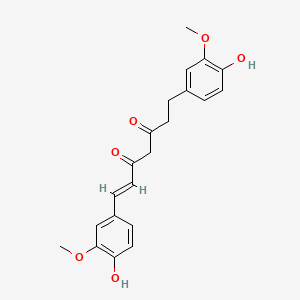

Molekularformel |

C21H22O6 |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione |

InChI |

InChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-12,24-25H,4,8,13H2,1-2H3/b7-3+ |

InChI-Schlüssel |

MUYJSOCNDLUHPJ-XVNBXDOJSA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Aussehen |

Solid powder |

melting_point |

179 - 180 °C |

Key on ui other cas no. |

76474-56-1 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one letestuianin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.